Cas no 203741-61-1 (2-(4-nitrophenoxy)propanohydrazide)

2-(4-nitrophenoxy)propanohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-(4-Nitrophenoxy)propanehydrazide
- 2-(4-Nitrophenoxy)propanohydrazide
- AC1MV4C0
- ALBB-002608
- BBL016832
- CTK4E4070
- MolPort-000-887-284
- Oprea1_597324
- 203741-61-1
- AKOS000305650
- CS-0318326
- VS-05609
- SB86033
- MFCD03423133
- STK435801
- DTXSID90395593
- Propanoic acid, 2-(4-nitrophenoxy)-, hydrazide
- 2-(4-nitrophenoxy)propanohydrazide
-
- MDL: MFCD03423133
- インチ: InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-4-2-7(3-5-8)12(14)15/h2-6H,10H2,1H3,(H,11,13)
- InChIKey: PMNXIBGQTSSNCB-UHFFFAOYSA-N
- ほほえんだ: CC(OC1=CC=C([N+]([O-])=O)C=C1)C(NN)=O
計算された属性
- せいみつぶんしりょう: 225.07503
- どういたいしつりょう: 225.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 110Ų
じっけんとくせい
- 密度みつど: 1.338
- ふってん: 498.4°C at 760 mmHg
- フラッシュポイント: 255.2°C
- 屈折率: 1.578
- PSA: 107.49
2-(4-nitrophenoxy)propanohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B106928-100mg |
2-(4-nitrophenoxy)propanohydrazide |
203741-61-1 | 100mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM114276-10g |
2-(4-nitrophenoxy)propanohydrazide |
203741-61-1 | 95% | 10g |
$504 | 2023-02-18 | |
abcr | AB214731-1g |
2-(4-Nitrophenoxy)propanohydrazide, 95%; . |
203741-61-1 | 95% | 1g |
€230.10 | 2025-02-18 | |
A2B Chem LLC | AB04896-5g |
2-(4-Nitrophenoxy)propanohydrazide |
203741-61-1 | 95% | 5g |
$441.00 | 2024-04-20 | |
A2B Chem LLC | AB04896-1g |
2-(4-Nitrophenoxy)propanohydrazide |
203741-61-1 | 95% | 1g |
$118.00 | 2024-04-20 | |
Ambeed | A374936-1g |
2-(4-Nitrophenoxy)propanehydrazide |
203741-61-1 | 95+% | 1g |
$133.0 | 2024-07-28 | |
Ambeed | A374936-5g |
2-(4-Nitrophenoxy)propanehydrazide |
203741-61-1 | 95+% | 5g |
$405.0 | 2024-07-28 | |
1PlusChem | 1P0029K0-5g |
Propanoic acid, 2-(4-nitrophenoxy)-, hydrazide |
203741-61-1 | 95% | 5g |
$509.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388996-1g |
2-(4-Nitrophenoxy)propanehydrazide |
203741-61-1 | 95+% | 1g |
¥2310 | 2023-04-15 | |
TRC | B106928-1g |
2-(4-nitrophenoxy)propanohydrazide |
203741-61-1 | 1g |
$ 275.00 | 2022-06-07 |
2-(4-nitrophenoxy)propanohydrazide 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-(4-nitrophenoxy)propanohydrazideに関する追加情報
2-(4-Nitrophenoxy)Propanohydrazide: A Comprehensive Overview
2-(4-Nitrophenoxy)Propanohydrazide, also known by its CAS number 203741-61-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and as an intermediate in the synthesis of bioactive molecules. In this article, we delve into the properties, synthesis, and recent advancements in research related to 2-(4-nitrophenoxy)propanohydrazide.
The molecular structure of 2-(4-nitrophenoxy)propanohydrazide comprises a hydrazide group attached to a propanol backbone, which is further connected to a 4-nitrophenoxy group. This configuration imparts the compound with unique chemical reactivity and biological activity. The presence of the nitro group on the aromatic ring contributes to its electronic properties, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the role of 2-(4-nitrophenoxy)propanohydrazide in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for synthesizing bioisosteres and pharmacophores, which are critical in drug design. The compound's ability to undergo nucleophilic substitution and condensation reactions has been extensively utilized in constructing complex molecular architectures.
In terms of synthesis, 2-(4-nitrophenoxy)propanohydrazide can be prepared via a variety of methods, including nucleophilic aromatic substitution and hydrazine-based reactions. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the standards required for advanced research applications. The synthesis process has also been studied for its scalability, making it suitable for both laboratory and industrial settings.
The physical properties of 2-(4-nitrophenoxy)propanohydrazide, such as melting point, solubility, and stability, have been thoroughly investigated. These properties are crucial for determining its suitability in various chemical processes and biological assays. For instance, its solubility in polar solvents facilitates its use in solution-phase reactions, while its stability under certain conditions ensures reliable performance in long-term experiments.
The biological activity of 2-(4-nitrophenoxy)propanohydrazide has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for further exploration in medicinal chemistry. Additionally, its ability to modulate enzyme activity has opened avenues for investigating its role in disease pathways.
In conclusion, 2-(4-nitrophenoxy)propanohydrazide, with its CAS number 203741-61-1, stands as a valuable compound in contemporary chemical research. Its structural versatility, coupled with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of innovative pharmaceuticals and chemical intermediates.
203741-61-1 (2-(4-nitrophenoxy)propanohydrazide) 関連製品
- 203741-59-7(2-(2-nitrophenoxy)propanohydrazide)
- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1526819-01-1(1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2-(methylamino)ethan-1-ol)
